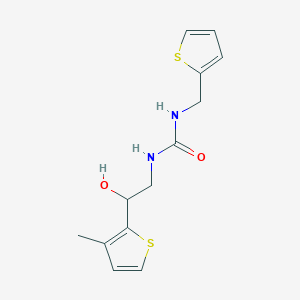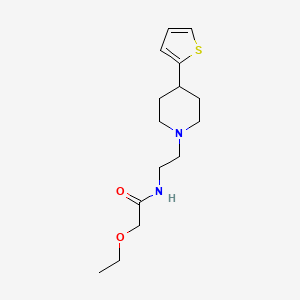![molecular formula C17H19FN4OS B2573546 1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine CAS No. 1105236-94-9](/img/structure/B2573546.png)
1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorinated Heterocyclic Compounds Synthesis
The development of fluorine-bearing heterocyclic compounds, including pyrazolones, pyrimidines, and benzothiopyranones, highlights the significance of fluorinated compounds in medicinal chemistry. Fluorinated entities offer unique electronic and steric properties, beneficial for drug design and development. For instance, the versatile synthesis approach for these compounds emphasizes the role of fluorinated building blocks in accessing a diverse range of heterocyclic architectures, thus showcasing the broad applicability of fluorinated compounds in synthesizing biologically active molecules (Shi, Wang, & Schlosser, 1996).
Anticancer Activity of Fluoro Substituted Compounds
Fluoro-substituted benzo[b]pyrans have demonstrated significant anti-lung cancer activity, underscoring the potential of fluorinated derivatives in cancer therapy. These compounds, upon undergoing various chemical transformations, have shown to exert anticancer effects at low concentrations compared to traditional chemotherapeutic agents. This highlights the potential of fluoro-substituted compounds in offering a novel approach to cancer treatment, showcasing the therapeutic applications of fluorine in medicinal chemistry (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Synthesis and Biological Activities of Pyrazolo Derivatives
The synthesis and evaluation of pyrazolo derivatives, including 6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines, illustrate the importance of pyrazolo[3,4-d]pyridazine derivatives in biological applications. These compounds have been tested for their potential as anti-Alzheimer and anti-COX2 agents, offering promising results. This indicates the versatility of pyrazolo[3,4-d]pyridazine derivatives in addressing a range of biological targets and diseases, further emphasizing the utility of such fluorinated heterocyclic compounds in drug discovery and development (Attaby, Fattah, Shaif, & Elsayed, 2009).
New Routes to Fluorinated Pyrazoles
The development of new synthetic routes for the preparation of fluorinated pyrazoles, which are valuable in medicinal chemistry due to their potential biological activities, represents an important aspect of research into fluorinated compounds. The ability to introduce fluorine into pyrazole frameworks, thereby accessing new chemical space, is crucial for the design of novel therapeutics with improved pharmacokinetic and pharmacodynamic properties. These advancements in synthetic methodologies pave the way for the exploration of fluorinated pyrazoles in various therapeutic areas, demonstrating the ongoing innovation in the field of fluorinated chemistry (Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011).
Future Directions
While specific future directions for this compound are not mentioned, pyridazine derivatives have been the focus of many drug discovery programs due to their diverse range of biological activities . Therefore, it’s possible that this compound could be explored further in the context of medicinal chemistry.
properties
IUPAC Name |
1-(4-fluorophenyl)-7-(2-methoxyethylsulfanyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4OS/c1-11(2)15-14-10-19-22(13-6-4-12(18)5-7-13)16(14)17(21-20-15)24-9-8-23-3/h4-7,10-11H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLYHSCKCSOVQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(C2=C1C=NN2C3=CC=C(C=C3)F)SCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4-isopropyl-7-((2-methoxyethyl)thio)-1H-pyrazolo[3,4-d]pyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-2,6-bis(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2573469.png)
![N-(4-butylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2573470.png)

![3-(2-Aminoethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one dihydrochloride](/img/structure/B2573474.png)
![{5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylamine](/img/structure/B2573475.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2573476.png)
![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-9-methylpurin-6-amine](/img/structure/B2573477.png)
![Methyl 2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2573478.png)



